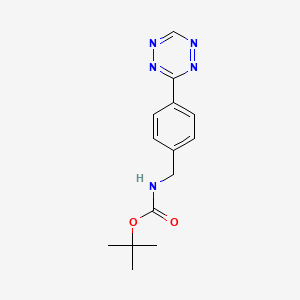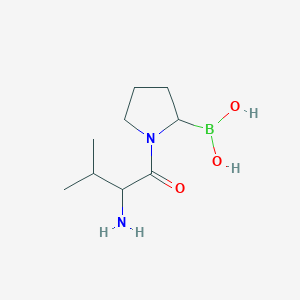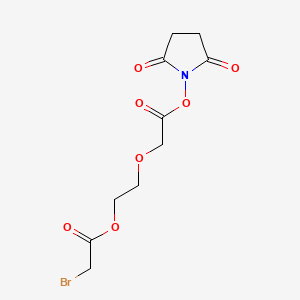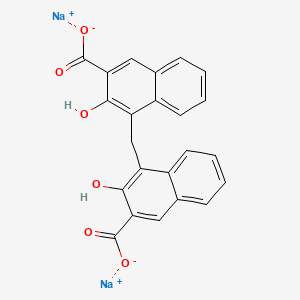
Fuchsine base monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Fuchsine base monohydrochloride can be synthesized through the condensation of aniline and para-aminobenzaldehyde . Another method involves the reaction of aniline with carbon tetrachloride . The reaction conditions typically require an acidic environment and elevated temperatures to facilitate the formation of the dye.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes the careful control of reaction conditions to ensure high yield and purity of the dye. The final product is then purified and crystallized to obtain the dark green crystals used in various applications .
化学反応の分析
Types of Reactions
Fuchsine base monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to its leuco form, which is colorless.
Substitution: Various substituents can be introduced into the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc dust in acidic conditions are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can have different colors and properties depending on the nature of the substituents introduced .
科学的研究の応用
Fuchsine base monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other dyes.
Biology: Employed in staining techniques to visualize cellular components, such as chromosomes during mitosis.
Medicine: Utilized in histological staining to differentiate between different types of tissues and cells.
Industry: Applied in the textile industry for dyeing fabrics and in the production of colored inks.
作用機序
The mechanism of action of fuchsine base monohydrochloride involves its basic properties, which allow it to bind to acidic components of cells, particularly nucleic acids, through electrostatic interactions . This binding highlights key cellular structures, making it useful in various staining techniques. The positive charge on the dye molecule is neutralized by the negative charge on the chloride ion, forming a stable salt that can easily penetrate biological tissues .
類似化合物との比較
Similar Compounds
Pararosaniline: Another component of basic fuchsine, used in similar staining applications.
New fuchsine: A derivative with slightly different staining properties.
Magenta II: Another related dye with similar applications in histology and microbiology.
Uniqueness
Fuchsine base monohydrochloride is unique due to its vibrant magenta color and its ability to bind strongly to biological tissues. This makes it particularly useful in applications where clear and distinct staining is required. Its stability and ease of use further enhance its utility in various scientific and industrial applications .
特性
分子式 |
C20H20ClN3 |
|---|---|
分子量 |
337.8 g/mol |
IUPAC名 |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C20H19N3.ClH/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;/h2-12,21H,22-23H2,1H3;1H |
InChIキー |
NIKFYOSELWJIOF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=C2C=CC(=N)C=C2)C3=CC=C(C=C3)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B11932397.png)
![N-[3-[2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932404.png)


![[(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate](/img/structure/B11932434.png)
![nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11932442.png)

![8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B11932445.png)
![7,9,11,20,22,24-Hexahydroxy-13-(hydroxymethyl)-16-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B11932458.png)

